Amino-PEG32-acid
CAS No.:
Cat. No.: VC1557293
Molecular Formula: C67H135NO34
Molecular Weight: 1498.79
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C67H135NO34 |
|---|---|
| Molecular Weight | 1498.79 |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C67H135NO34/c68-2-4-72-6-8-74-10-12-76-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-64-102-66-65-101-63-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-75-11-9-73-7-5-71-3-1-67(69)70/h1-66,68H2,(H,69,70) |
| Standard InChI Key | ILUBHHYXKFGMNJ-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physical Properties
Amino-PEG32-acid belongs to the broader class of bifunctional PEG derivatives that feature reactive groups at each end of a polyethylene glycol chain. This particular compound contains an amino group (NH₂) at one terminus and a carboxylic acid group (COOH) at the other, separated by 32 ethylene glycol repeating units . The general structure can be represented as H₂N-(CH₂CH₂O)₃₂-CH₂CH₂-COOH.
The compound has the molecular formula C₆₇H₁₃₅NO₃₄ with a molecular weight of 1498.8 g/mol and is identified by CAS number 196936-04-6 . The PEG component serves as a hydrophilic spacer that significantly enhances solubility in aqueous environments, making this compound particularly valuable for biological applications .
Key Physical and Chemical Properties
The properties of Amino-PEG32-acid make it an excellent choice for various bioconjugation strategies and pharmaceutical applications:
Reactivity and Chemical Behavior
The bifunctional nature of Amino-PEG32-acid enables selective conjugation strategies through its two distinct terminal groups:
Amino Group (NH₂) Reactivity:
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Reacts with carboxylic acids to form amide bonds
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Couples with activated NHS esters for controlled conjugation
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Undergoes reductive amination with aldehydes and ketones
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Participates in reactions with various electrophilic reagents
Carboxylic Acid Group (COOH) Reactivity:
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Forms amide bonds with primary or secondary amines when activated
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Can be converted to active esters (NHS, sulfo-NHS) for enhanced reactivity
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Participates in esterification reactions with alcohols
Applications in Bioconjugation
Amino-PEG32-acid serves as a versatile linker in bioconjugation, defined as the process of joining molecules where at least one is typically a biomolecule. The compound's dual functional groups and PEG spacer make it particularly valuable in several bioconjugation approaches:
Protein and Peptide Modification
The compound can be used to modify proteins and peptides while introducing several advantageous properties:
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The PEG chain increases solubility of conjugated proteins
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Reduces protein aggregation and immunogenicity
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Provides spatial separation between conjugated entities
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Maintains flexibility while ensuring adequate distance between functional components
Antibody-Drug Conjugate Development
In antibody-drug conjugate (ADC) development, Amino-PEG32-acid plays a crucial role as a linker between antibodies and cytotoxic payloads:
Recent advances in ADC development utilize various conjugation chemistries, many of which are compatible with Amino-PEG32-acid. These include site-specific approaches such as:
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Enzymatic approaches for targeted conjugation
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Click chemistry reactions for efficient bioconjugation
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Incorporation after genetic encoding of non-natural amino acids
Surface Modification Applications
The bifunctional nature of Amino-PEG32-acid makes it an excellent choice for surface modification strategies:
Nanoparticle Functionalization
When used to modify nanoparticle surfaces, Amino-PEG32-acid provides several benefits:
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Increases colloidal stability in biological fluids
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Reduces non-specific protein adsorption
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Extends circulation time when used in vivo
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Provides reactive groups for further conjugation with targeting moieties
Biomaterial Surface Engineering
In biomaterial applications, Amino-PEG32-acid can:
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Improve biocompatibility of surfaces
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Reduce non-specific protein binding
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Provide functional handles for biomolecule attachment
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Create defined spacer lengths between surface and conjugated biomolecules
Pharmaceutical and Therapeutic Applications
Drug Delivery Systems
Amino-PEG32-acid contributes significantly to advanced drug delivery systems:
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Used in PEGylation of therapeutic proteins to enhance pharmacokinetics
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Serves as a component in polymeric drug carriers
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Enables the development of targeted drug delivery platforms
Lipid Nanoparticle Formulations
In lipid nanoparticle (LNP) development, PEG derivatives like Amino-PEG32-acid play important roles:
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Provide steric stabilization of LNP formulations
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Influence circulation time and biodistribution
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Affect cellular uptake and transfection efficiency
Research has demonstrated that the length and density of PEG chains in LNP formulations significantly influence their performance, with different PEG derivatives showing varying transfection efficiencies. Generally, formulations with lower PEG content demonstrate higher in vitro activity, though this may come at the cost of reduced stability .
Comparative Analysis with Related Compounds
Amino-PEG32-acid is part of a family of similar compounds that vary in their PEG chain length and terminal functional groups:
The choice between these variants depends on specific application requirements, including desired spacer length, solubility needs, and required functional group reactivity.
A typical reaction scheme involving Amino-PEG32-acid in bioconjugation includes:
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Activation of the carboxylic acid group using coupling agents (EDC/NHS)
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Reaction with primary amines on proteins or other biomolecules
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Formation of stable amide bonds
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Alternatively, the amino group can react with activated carboxylic acids on target molecules
Current Research and Future Directions
Recent research involving Amino-PEG32-acid and related compounds focuses on several emerging areas:
Advanced Bioconjugation Strategies
New approaches to bioconjugation using bifunctional PEG derivatives include:
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Site-specific conjugation methods to create homogeneous products
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Enzyme-mediated conjugation for precise placement of PEG linkers
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Combination with click chemistry for efficient, bioorthogonal reactions
Targeted Drug Delivery Applications
Ongoing research explores using Amino-PEG32-acid in:
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Receptor-targeted drug delivery systems
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Stimuli-responsive drug release mechanisms
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Combination therapy approaches requiring multiple functional attachments
Future Perspectives
The versatility of Amino-PEG32-acid suggests several promising future directions:
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